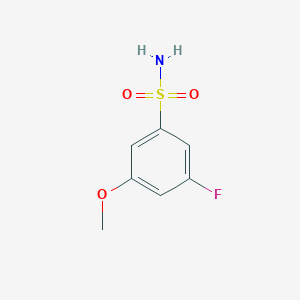

3-Fluoro-5-methoxybenzene-1-sulfonamide

Descripción

Contextualizing Fluorinated Aromatic Compounds in Contemporary Organic Synthesis

The introduction of fluorine into aromatic systems is a powerful strategy in modern organic synthesis, profoundly influencing the parent molecule's physical, chemical, and biological properties. The high electronegativity of fluorine, combined with its relatively small size, allows it to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic incorporation of fluorine is a key technique in the pharmaceutical and agrochemical industries to enhance the efficacy and pharmacokinetic profiles of active compounds.

In materials science, fluorinated aromatic compounds are integral to the development of advanced polymers with enhanced thermal stability and chemical resistance. The unique electronic properties conferred by fluorine also make these compounds valuable in the field of electronics and liquid crystals. Consequently, the development of novel and efficient methods for aromatic fluorination remains a vibrant and critical area of chemical research.

The Role of Methoxy-Substituted Aromatic Systems as Precursors and Functional Groups

Methoxy-substituted aromatic systems are ubiquitous and highly versatile intermediates in organic synthesis. The methoxy (B1213986) group (–OCH₃) is an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming groups to ortho and para positions. This directing effect is a fundamental tool for chemists to control the assembly of complex molecules.

Beyond its role as a directing group, the methoxy moiety can be a precursor to the highly reactive hydroxyl group through demethylation, providing a synthetic handle for further functionalization. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which is a crucial interaction for molecular recognition at the active sites of enzymes and receptors. The synthesis of complex molecules, such as p-methoxy benzene (B151609) sulfonamide derivatives, often utilizes these properties for creating compounds with specific biological activities. uobabylon.edu.iq

Overview of Research Trends in Benzenesulfonamide (B165840) Chemistry

Benzenesulfonamides are a particularly well-studied class of sulfonamides that continue to be a focus of intensive research. A major trend involves the synthesis of new derivatives with diverse substitution patterns on the benzene ring to explore structure-activity relationships (SAR). For instance, studies have shown that the position and nature of substituents can lead to highly potent and selective inhibitors of specific enzyme isoforms, such as human carbonic anhydrases I, II, IX, and XII. nih.gov

Modern research employs a combination of synthetic chemistry, in vitro biological assays, and computational methods like molecular docking to rationally design novel benzenesulfonamide-based therapeutic agents. mdpi.com Investigations into N-substituted benzenesulfonamides are also a key area, as modifications to the sulfonamide nitrogen can be exploited to modulate potency and selectivity. mdpi.comsigmaaldrich.com Research has led to the development of benzenesulfonamide derivatives as potent anti-influenza agents and potential treatments for various cancers, demonstrating the scaffold's broad therapeutic applicability. mdpi.comnih.gov

Rationale for the Academic Investigation of 3-Fluoro-5-methoxybenzene-1-sulfonamide

The academic investigation of 3-Fluoro-5-methoxybenzene-1-sulfonamide is driven by the unique convergence of three strategically important functional groups on a single aromatic scaffold. This specific arrangement—a fluorine atom and a methoxy group in a 1,3,5- (meta) relationship to the sulfonamide moiety—creates a molecule with distinct electronic and steric properties that warrant detailed study.

The rationale for its investigation can be summarized by the following points:

Novel Structural Motif: While numerous substituted benzenesulfonamides have been synthesized, the 3-fluoro-5-methoxy pattern is a specific arrangement that can serve as a novel building block for more complex molecules in drug discovery programs. Its derivatives could exhibit unique binding modes to biological targets compared to more common substitution patterns.

Probing Structure-Activity Relationships: Synthesizing and characterizing this compound allows researchers to systematically probe the effects of meta-substitution on biological activity. By comparing its properties and activities to other isomers (e.g., 2-fluoro-5-methoxy or 4-fluoro-3-methoxy derivatives), chemists can build more precise SAR models to guide the design of future therapeutic agents.

While detailed experimental research on 3-Fluoro-5-methoxybenzene-1-sulfonamide itself is not widely published, its chemical properties can be predicted based on established chemical principles, making it a prime candidate for synthetic exploration.

Chemical Properties and Data

Table 1: Predicted Physicochemical Properties of 3-Fluoro-5-methoxybenzene-1-sulfonamide

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈FNO₃S |

| Molecular Weight | 205.21 g/mol |

| CAS Number | Not available |

| Canonical SMILES | COC1=CC(F)=CC(=C1)S(=O)(=O)N |

| InChI Key | Predicted: UBGKYGHEPJFYTF-UHFFFAOYSA-N |

| Predicted LogP | 1.15 |

| Predicted pKa | 8.95 (acidic) |

Note: Values are computationally predicted and await experimental verification.

Research Findings

Direct research findings on 3-Fluoro-5-methoxybenzene-1-sulfonamide are limited. However, extensive research on analogous compounds provides significant insight into its potential utility and areas of interest.

As a Synthetic Intermediate: The synthesis of related structures, such as 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, highlights the use of substituted methoxybenzene sulfonyl chlorides as key reagents in building complex heterocyclic systems with potential anticancer activity. mdpi.com Similarly, the synthesis of anti-influenza agents has been achieved using fluorinated benzenesulfonamide intermediates. nih.gov This suggests that 3-fluoro-5-methoxybenzene-1-sulfonyl chloride, the precursor to the title sulfonamide, would be a valuable intermediate for introducing the 3-fluoro-5-methoxyphenylsulfonyl moiety into target molecules.

Enzyme Inhibition Potential: Research on benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms has shown that substitutions on the aromatic ring are critical for potency and selectivity. nih.gov For example, a study on tailed benzenesulfonamides found that a 4-fluoro substituted derivative was the most potent hCA I inhibitor in its series, while other halogenated and hydroxylated derivatives showed potent, low-nanomolar inhibition of hCA II. nih.gov The specific electronic environment of 3-Fluoro-5-methoxybenzene-1-sulfonamide makes it an intriguing candidate for investigation as a carbonic anhydrase inhibitor.

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-5-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUCTENKHROKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Studies on 3 Fluoro 5 Methoxybenzene 1 Sulfonamide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular and electronic properties of a compound. For 3-Fluoro-5-methoxybenzene-1-sulfonamide, these calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For 3-Fluoro-5-methoxybenzene-1-sulfonamide, this would involve calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for the Global Minimum Energy Conformer of 3-Fluoro-5-methoxybenzene-1-sulfonamide (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.78 | ||

| S-N | 1.65 | ||

| S=O | 1.45 | ||

| C-F | 1.35 | ||

| C-O | 1.36 | ||

| O-S-O | 120.5 | ||

| C-S-N | 107.8 | ||

| C-C-S-N | 90.0 | ||

| C-S-N-H | 60.0 |

Note: The data in this table is illustrative and represents typical values for similar sulfonamide structures. Actual values would need to be generated from specific quantum chemical calculations for 3-Fluoro-5-methoxybenzene-1-sulfonamide.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. For 3-Fluoro-5-methoxybenzene-1-sulfonamide, the HOMO would likely be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO might be distributed over the electron-withdrawing sulfonamide group.

Table 2: Predicted Frontier Molecular Orbital Energies for 3-Fluoro-5-methoxybenzene-1-sulfonamide (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.30 |

Note: The data in this table is illustrative. Precise energy values require specific computational calculations.

Electrostatic Potential Surface and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map of 3-Fluoro-5-methoxybenzene-1-sulfonamide, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the sulfonamide group and the fluorine atom, indicating these as likely sites for electrophilic attack. Positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amine group, suggesting their susceptibility to nucleophilic interaction.

Prediction of Spectroscopic Signatures and Vibrational Analysis

Computational methods can predict various spectroscopic properties, including infrared (IR) and Raman spectra. A vibrational analysis, based on the calculation of harmonic frequencies, can identify the characteristic vibrational modes of the molecule. Each mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds.

For 3-Fluoro-5-methoxybenzene-1-sulfonamide, the predicted IR spectrum would show characteristic peaks for the S=O stretching vibrations (typically in the range of 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹), N-H stretching (around 3300 cm⁻¹), C-F stretching, C-O stretching, and various aromatic C-H and C-C vibrations. Comparing the computed spectrum with an experimentally obtained spectrum can help in the structural confirmation of the compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and feasibility of different reaction pathways.

Transition State Search for Key Synthetic Steps

A common method for the synthesis of benzenesulfonamides involves the reaction of a corresponding sulfonyl chloride with an amine. For 3-Fluoro-5-methoxybenzene-1-sulfonamide, a key synthetic step would be the reaction of 3-fluoro-5-methoxybenzene-1-sulfonyl chloride with ammonia or a protected amine.

Computational modeling can be used to locate the transition state for this nucleophilic substitution reaction. A transition state search involves finding the saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. By mapping the entire reaction coordinate, from reactants through the transition state to the products, a detailed understanding of the reaction mechanism at the molecular level can be achieved. Such studies can also help in understanding the role of solvents and catalysts in the reaction. nih.gov

Energetic Profiles of Proposed Reaction Pathways

While specific experimental or computational studies on the reaction energetics for the synthesis of 3-Fluoro-5-methoxybenzene-1-sulfonamide are not extensively documented in publicly available literature, its energetic profile can be understood by examining plausible and well-established synthetic routes for analogous compounds. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, identifying transition states, and calculating the activation energies (ΔG‡) and reaction energies (ΔG) that define these pathways. researchgate.netmkjc.innih.gov

A common and logical synthetic route to 3-Fluoro-5-methoxybenzene-1-sulfonamide involves a multi-step process starting from a corresponding aniline derivative. This proposed pathway consists of:

Diazotization: Conversion of 3-fluoro-5-methoxyaniline to a diazonium salt.

Sulfonylation (Sandmeyer-type reaction): Reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst to form 3-fluoro-5-methoxybenzene-1-sulfonyl chloride. organic-chemistry.orgnih.govnih.gov This step is a crucial transformation for installing the sulfonyl chloride group. nih.gov

Amination: Reaction of the resulting sulfonyl chloride with ammonia or a protected ammonia equivalent to yield the final sulfonamide product. The classic method involves reacting the sulfonyl chloride with an amine in the presence of a base. researchgate.net

Computational modeling of this sequence would provide a detailed energetic landscape. Each step involves intermediates and transition states with specific energy levels. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry of reactants, intermediates, transition states, and products. nih.govresearchgate.net From these optimized structures, the Gibbs free energy of each species can be calculated to map out the entire reaction coordinate.

The table below illustrates the type of data that a comprehensive computational study on the final amination step (reaction of 3-fluoro-5-methoxybenzene-1-sulfonyl chloride with ammonia) would generate.

Table 1: Illustrative Energetic Profile for the Amination Step (Computational DFT Study)

Note: The following values are hypothetical and serve to exemplify the outputs of a typical DFT calculation. They are not based on experimental data for this specific reaction.

| Reaction Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 3-fluoro-5-methoxybenzene-1-sulfonyl chloride + NH₃ | 0.0 (Reference) |

| Transition State 1 | Formation of the S-N bond | +15.2 |

| Intermediate | Tetrahedral sulfur intermediate | -5.8 |

| Transition State 2 | Elimination of HCl | +8.5 |

| Products | 3-fluoro-5-methoxybenzene-1-sulfonamide + HCl | -22.7 |

This hypothetical profile suggests a thermodynamically favorable reaction (negative ΔG) with a defined activation barrier. Such computational analyses are invaluable for optimizing reaction conditions and understanding mechanistic details at a molecular level.

Structure-Reactivity Relationships and Design Principles for Substituted Benzenesulfonamides

The benzenesulfonamide (B165840) scaffold is a cornerstone in medicinal chemistry, largely due to its role as a versatile pharmacophore for inhibiting various enzymes, most notably the carbonic anhydrases (CAs). nih.govnih.govresearchgate.net The design of substituted benzenesulfonamides is guided by well-established structure-reactivity and structure-activity relationships (SAR) derived from extensive experimental and computational studies.

Core Design Principles:

The Zinc-Binding Group (ZBG): The primary design principle revolves around the sulfonamide group (-SO₂NH₂) itself. In many metalloenzymes like CAs, the deprotonated sulfonamide anion acts as a potent zinc-binding group, coordinating to the catalytic Zn²⁺ ion in the active site. This interaction is fundamental to the inhibitory activity of the entire class of compounds. unich.it

The "Tail" Approach: The aromatic ring and its substituents (the "tail") are not merely a scaffold but are crucial for modulating binding affinity and achieving isoform selectivity. unich.it The substituents interact with different regions within the enzyme's active site cavity, which is often divided into hydrophilic and hydrophobic pockets. By strategically modifying these substituents, researchers can tailor the inhibitor to fit the unique topology of a specific enzyme isoform, thereby enhancing selectivity and reducing off-target effects. nih.govnih.gov

Role of Substituents (Fluorine and Methoxy (B1213986) Groups):

For 3-Fluoro-5-methoxybenzene-1-sulfonamide, the specific substituents play distinct roles based on general SAR principles:

Methoxy Group: The methoxy group at the 5-position has different properties. It is generally considered an electron-donating group by resonance but can also act as a hydrogen bond acceptor via its oxygen atom. Its presence can influence the electronic properties of the aromatic ring and provide additional interaction points with amino acid residues in the enzyme's active site.

The interplay between the positions and electronic nature of these substituents is critical. The meta-positioning (1, 3, 5) of the functional groups in 3-Fluoro-5-methoxybenzene-1-sulfonamide dictates their spatial relationship and their collective influence on the molecule's properties. In silico methods like molecular docking are frequently used to predict how these substituted sulfonamides will bind to a target protein, providing insights that guide the rational design of more potent and selective inhibitors. researchgate.netacs.org

Table 2: Summary of Structure-Reactivity/Activity Principles for Substituted Benzenesulfonamides

| Structural Feature | Role in Reactivity and Biological Activity |

| Sulfonamide Moiety (-SO₂NH₂) | Primary zinc-binding group; anchors the molecule in the active site of metalloenzymes. |

| Aromatic Ring | Provides a rigid scaffold for orienting substituents ("tails"). |

| Halogen Substituents (e.g., -F) | Act as electron-withdrawing groups, increasing the acidity of the sulfonamide proton and strengthening zinc binding. Can participate in specific hydrogen bonding and dipole interactions. nih.govresearchgate.net |

| Alkoxy Substituents (e.g., -OCH₃) | Can act as hydrogen bond acceptors. Modulate the electronic properties and solubility of the molecule. |

| Overall Substitution Pattern | Determines the molecule's shape, polarity, and ability to make specific contacts with hydrophilic and hydrophobic pockets in the enzyme active site, thereby controlling affinity and isoform selectivity. unich.it |

Chemical Reactivity and Derivatization of 3 Fluoro 5 Methoxybenzene 1 Sulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key site for derivatization, allowing for the introduction of various substituents on the nitrogen atom.

The acidic nature of the proton on the sulfonamide nitrogen facilitates its substitution. N-alkylation can be achieved using alkyl halides in the presence of a base to deprotonate the sulfonamide. Similarly, N-acylation can be carried out with acyl chlorides or anhydrides, often catalyzed by a base or a Lewis acid. These reactions provide a straightforward method to introduce a wide range of alkyl and acyl groups, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation: This reaction typically proceeds by deprotonation of the sulfonamide with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

N-Acylation: The sulfonamide can be acylated using an acyl chloride or an anhydride. This reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl iodide | N-Methyl-3-fluoro-5-methoxybenzene-1-sulfonamide |

| Acyl Chloride | Acetyl chloride | N-Acetyl-3-fluoro-5-methoxybenzene-1-sulfonamide |

While the synthesis of sulfonamides from sulfonyl chlorides is a common transformation, the reverse reaction is less frequent but can be achieved under specific conditions. One potential method for converting a primary sulfonamide back to a sulfonyl chloride involves reaction with a pyrylium (B1242799) salt. This transformation generates a highly reactive intermediate that can then be converted to the sulfonyl chloride. From the sulfonyl chloride, other related compounds such as sulfonate esters and sulfonyl fluorides can be synthesized.

Aromatic Electrophilic and Nucleophilic Substitution Patterns

The positions of electrophilic and nucleophilic attack on the aromatic ring are dictated by the directing effects of the existing substituents.

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to its ability to donate electron density to the ring through resonance. The fluoro group (-F) is a deactivating group due to its strong inductive electron-withdrawing effect; however, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

In 3-fluoro-5-methoxybenzene-1-sulfonamide, the directing effects of these two groups are synergistic. Both the fluoro and methoxy groups direct incoming electrophiles to the positions ortho and para to themselves. Therefore, electrophilic substitution is expected to occur at the C2, C4, and C6 positions.

The sulfonamide group (-SO₂NH₂) is a deactivating group and a meta-director for electrophilic aromatic substitution. Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

| Position | Influence of -F (at C3) | Influence of -OCH₃ (at C5) | Influence of -SO₂NH₂ (at C1) | Overall Predicted Reactivity for Electrophilic Substitution |

| C2 | ortho | meta | ortho | Activated |

| C4 | para | ortho | meta | Highly Activated |

| C6 | ortho | ortho | meta | Highly Activated |

Functional Group Transformations on the Aromatic Ring

Beyond substitutions on the aromatic ring, the existing functional groups can also undergo transformations. A notable reaction is the cleavage of the methyl ether in the methoxy group. This demethylation can be achieved using strong acids such as hydrogen bromide or Lewis acids like boron tribromide, converting the methoxy group to a hydroxyl group. This transformation would yield 3-fluoro-5-hydroxybenzene-1-sulfonamide, a phenol (B47542) derivative that can undergo further reactions, such as O-alkylation or O-acylation. The reactivity of the fluoro group to nucleophilic aromatic substitution is generally low unless the ring is further activated by strongly electron-withdrawing groups. In some cases, with potent nucleophiles and harsh reaction conditions, the fluorine atom could be displaced. nih.govbeilstein-journals.orgnih.gov

Modifications of the Methoxy Group

One of the primary transformations involving a methoxy group on an aromatic ring is its cleavage to form a phenol. This O-demethylation is a common strategy in medicinal chemistry to unmask a hydroxyl group, which can alter a compound's solubility, polarity, and biological activity.

Table 1: Potential Reagents for O-Demethylation of 3-Fluoro-5-methoxybenzene-1-sulfonamide

| Reagent Class | Specific Reagent(s) | Typical Conditions | Product |

| Boron Trihalides | Boron tribromide (BBr₃) | Dichloromethane (DCM), low temperature | 3-Fluoro-5-hydroxybenzene-1-sulfonamide |

| Strong Acids | Hydrobromic acid (HBr) | Acetic acid, heat | 3-Fluoro-5-hydroxybenzene-1-sulfonamide |

| Lewis Acids/Thiols | Aluminum chloride (AlCl₃) with ethanethiol | Dichloromethane (DCM) | 3-Fluoro-5-hydroxybenzene-1-sulfonamide |

While no specific literature exists for the O-demethylation of 3-Fluoro-5-methoxybenzene-1-sulfonamide, the use of boron tribromide is a widely accepted and effective method for cleaving aryl methyl ethers under mild conditions, and would be the anticipated reagent of choice.

Reactions Involving the Aromatic Fluorine

The fluorine atom on the benzene (B151609) ring is a potential site for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient, typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 3-Fluoro-5-methoxybenzene-1-sulfonamide, the strongly electron-withdrawing sulfonamide group is meta to the fluorine atom, which provides some activation. However, the electron-donating methoxy group, also meta to the fluorine, has a deactivating effect on this reaction.

Despite the suboptimal positioning of the activating group, SNAr reactions on analogous fluoroaromatic compounds have been documented, suggesting that under forcing conditions, the fluorine atom could be displaced by strong nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 3,5-Dimethoxybenzene-1-sulfonamide |

| Amines | Ammonia (NH₃), primary/secondary amines | 3-Amino-5-methoxybenzene-1-sulfonamide derivatives |

| Thiols | Sodium thiomethoxide (NaSMe) | 3-Methoxy-5-(methylthio)benzene-1-sulfonamide |

Research on compounds with similar substitution patterns, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has shown that a fluorine atom in a similar electronic environment can undergo substitution with various nucleophiles. beilstein-journals.orgnih.gov This suggests that with the appropriate choice of a strong nucleophile and reaction conditions, the fluorine atom in 3-Fluoro-5-methoxybenzene-1-sulfonamide could be a viable handle for derivatization.

Regioselectivity and Stereoselectivity in Chemical Transformations

Detailed studies on the regioselectivity and stereoselectivity of reactions involving 3-Fluoro-5-methoxybenzene-1-sulfonamide are not available.

In terms of regioselectivity , for any potential electrophilic aromatic substitution, the directing effects of the three substituents would compete. The powerful meta-directing effect of the sulfonamide group would likely dominate, directing incoming electrophiles to the positions ortho to it (C2 and C6), which are also ortho and para to the fluorine and methoxy groups, respectively. However, the deactivating nature of the ring makes such reactions challenging. In nucleophilic aromatic substitution reactions, the substitution would occur at the carbon bearing the fluorine atom.

Regarding stereoselectivity , since 3-Fluoro-5-methoxybenzene-1-sulfonamide is an achiral molecule, reactions at the aromatic ring or the methoxy group would not inherently introduce stereocenters unless a chiral reagent is used. Derivatization of the sulfonamide nitrogen with a chiral auxiliary would be a standard method to introduce stereochemistry into the molecule for applications in asymmetric synthesis.

Exploration of Non Biological Applications and Material Science Relevance

Utilization as a Ligand in Coordination Chemistry and Catalysis

The molecular structure of 3-Fluoro-5-methoxybenzene-1-sulfonamide contains several potential coordination sites for metal ions, primarily through the nitrogen and oxygen atoms of the sulfonamide group and the oxygen of the methoxy (B1213986) group. This suggests its potential use as a ligand in the formation of metal complexes. The sulfonamide group, in particular, is a versatile coordinating moiety that can bind to metal centers in various modes.

New classes of dirhodium(II) complexes with tethered sulfonamide and carboxamide ligands have been synthesized and characterized, demonstrating the coordinating capability of the sulfonamide group. acs.org In some instances, the coordination mode of a sulfonamide ligand has led to the formation of axially coordination-free bimetallic dirhodium complexes, which have shown high reactivity in cyclopropanation reactions. acs.org Furthermore, the electronic properties of sulfonamide-based ligands can be modulated to influence the catalytic activity of metal complexes. For example, in Cp*Ir-based transfer hydrogenation catalysts, the addition of electron-donating or -withdrawing groups to (pyridinylmethyl)sulfonamide ligands has been shown to systematically tune the catalytic activity. nih.govacs.org

Given these precedents, 3-Fluoro-5-methoxybenzene-1-sulfonamide could potentially be developed into a ligand for various transition metal catalysts. The fluorine and methoxy substituents on the benzene (B151609) ring could be used to fine-tune the electronic environment of the coordinating sulfonamide group, thereby influencing the stability and reactivity of the resulting metal complex.

Table 1: Potential Coordination Properties of 3-Fluoro-5-methoxybenzene-1-sulfonamide

| Functional Group | Potential Coordination Site(s) | Potential Influence on Metal Complex |

| Sulfonamide (-SO₂NH₂) | Nitrogen and Oxygen atoms | Primary binding site, can adopt various coordination modes. |

| Methoxy (-OCH₃) | Oxygen atom | Secondary binding site, can influence ligand conformation. |

| Fluoro (-F) | N/A | Modulates the electronic properties of the aromatic ring and the sulfonamide group. |

Integration into Novel Polymeric Architectures and Functional Materials

The incorporation of 3-Fluoro-5-methoxybenzene-1-sulfonamide into polymeric structures could lead to materials with unique and desirable properties. The presence of the fluorine atom is particularly noteworthy, as fluorinated polymers are known for their exceptional thermal stability, chemical resistance, low friction coefficients, and low surface energy. nih.govidc-online.comfluoropolymerpartnership.comadtech.co.uk

Polymers containing sulfonamide groups are also of growing interest. For instance, aromatic polyamides containing sulfonamide pendants have been synthesized and have shown potential for biomedical applications. nih.gov More directly, sulfonamide functionalized poly(styrene oxide) has been synthesized with the goal of creating ion-conducting polymers after post-polymerization modification. rsc.org Additionally, poly(thioester sulfonamide)s have been prepared via ring-opening copolymerization, highlighting a pathway to new material types. nih.gov

3-Fluoro-5-methoxybenzene-1-sulfonamide could be incorporated into polymer backbones or used as a pendant group. For example, the sulfonamide's nitrogen atom could be functionalized to allow for polymerization, or the aromatic ring could be modified for participation in polymerization reactions. The resulting polymers would benefit from the combined properties of both the fluorinated and sulfonamide components.

Table 2: Potential Properties of Polymers Incorporating 3-Fluoro-5-methoxybenzene-1-sulfonamide

| Feature | Potential Contribution to Polymer Properties |

| Fluorine Atom | Enhanced thermal stability, chemical inertness, hydrophobicity, low refractive index. |

| Sulfonamide Group | pH-responsiveness, potential for ion-conductivity, specific binding capabilities. |

| Aromatic Ring | Rigidity, thermal stability, potential for π-π stacking interactions. |

Development as Chemical Probes or Sensors

The development of chemosensors for the detection of specific ions and molecules is a rapidly advancing field. Sulfonamides have emerged as a promising class of compounds for the design of optical chemosensors due to their ability to bind with ionic species through mechanisms such as complexation, charge transfer, and proton transfer, resulting in a detectable optical signal. tandfonline.com

Research has demonstrated the use of sulfonamides in fluorescent chemosensors for the detection of anions like fluoride (B91410) and cations like copper and mercury. tandfonline.comresearchgate.net For instance, a structure-based design approach has led to a sulfonamide probe for the fluorescence anisotropy detection of zinc. acs.org Furthermore, sulfonamide-based biosensors have been developed for the detection of antibiotics. nih.govacs.org

The structure of 3-Fluoro-5-methoxybenzene-1-sulfonamide provides a scaffold that could be elaborated into a chemical probe. The sulfonamide group can act as a binding site for target analytes, while the fluorinated and methoxylated aromatic ring can serve as a tunable signaling unit. The electronic properties of the aromatic ring, influenced by the fluoro and methoxy groups, could be exploited to modulate the fluorescence or colorimetric response upon binding of a target species.

Role as a Building Block in the Synthesis of Complex Organic Molecules for Research Tools

The most established application of 3-Fluoro-5-methoxybenzene-1-sulfonamide is its use as a building block in organic synthesis. Substituted benzenesulfonamides are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds. google.comnih.govnih.govacs.org

The functional groups on 3-Fluoro-5-methoxybenzene-1-sulfonamide allow for a variety of chemical transformations. The sulfonamide group can be N-alkylated or N-arylated, and the aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, guided by the directing effects of the existing substituents. This versatility makes it a valuable starting material for the construction of more complex molecular architectures. As a research tool, it can be used to synthesize novel compounds for screening in various assays or as ligands for affinity chromatography and other biochemical studies.

Contributions to the Design of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The sulfonamide group is a proficient participant in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (S=O). This makes it an excellent functional group for directing the self-assembly of molecules into well-defined supramolecular structures. nih.gov

While the specific supramolecular behavior of 3-Fluoro-5-methoxybenzene-1-sulfonamide has not been reported, studies on other sulfonamide-containing molecules have demonstrated their ability to form predictable hydrogen-bonding patterns, leading to the formation of cocrystals and other organized assemblies. researchgate.net For example, the supramolecular structure of sulfonamide-substituted silatranes has been established, revealing crystal lattices formed by cyclic dimers with intermolecular hydrogen bonds. nih.gov The presence of the fluorine atom in 3-Fluoro-5-methoxybenzene-1-sulfonamide could also introduce halogen bonding as another non-covalent interaction to guide self-assembly. The interplay of hydrogen bonding, halogen bonding, and π-π stacking of the aromatic rings could lead to the formation of complex and functional supramolecular architectures.

Table 3: Potential Non-Covalent Interactions of 3-Fluoro-5-methoxybenzene-1-sulfonamide in Supramolecular Assemblies

| Type of Interaction | Involving Functional Group(s) | Potential Role in Assembly |

| Hydrogen Bonding | Sulfonamide (-SO₂NH₂) | Primary driving force for self-assembly, formation of dimers, chains, or networks. |

| Halogen Bonding | Fluoro (-F) | Directional interaction with electron-donating groups, can influence packing. |

| π-π Stacking | Benzene Ring | Contributes to the stabilization of stacked structures. |

| Dipole-Dipole Interactions | Methoxy (-OCH₃), Sulfonamide (-SO₂NH₂) | Influence the overall packing and orientation of molecules in the solid state. |

Advanced Analytical Methodologies for the Characterization of 3 Fluoro 5 Methoxybenzene 1 Sulfonamide and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million, HRMS allows for the unambiguous determination of the molecular formula. For 3-Fluoro-5-methoxybenzene-1-sulfonamide (C₇H₈FNO₃S), HRMS would be expected to yield a precise mass-to-charge ratio (m/z) for its molecular ion, which would corroborate its theoretical exact mass. However, specific experimental HRMS data for this compound are not documented in the surveyed literature.

Multi-Nuclear NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structures in solution. A complete NMR characterization of 3-Fluoro-5-methoxybenzene-1-sulfonamide would involve a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR would reveal the number of unique carbon atoms and their electronic environments.

¹⁹F NMR is particularly important for fluorinated compounds, offering insights into the electronic environment of the fluorine atom and its coupling with neighboring protons.

While spectral data for isomeric and related compounds are available, specific, detailed NMR spectral assignments for 3-Fluoro-5-methoxybenzene-1-sulfonamide are not presently available in the public domain.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of a compound and for its isolation from reaction mixtures. A validated HPLC method, for instance, would be crucial for determining the percentage purity of a sample of 3-Fluoro-5-methoxybenzene-1-sulfonamide. While general chromatographic principles are applicable, specific methods developed and validated for this compound have not been reported.

Electrochemical Characterization

Electrochemical techniques, such as cyclic voltammetry, could provide valuable information about the redox properties of 3-Fluoro-5-methoxybenzene-1-sulfonamide. This data can be useful in understanding its potential involvement in electron transfer processes, which can be relevant to its mechanism of action in certain biological systems or its stability under various conditions. However, no specific electrochemical studies focused on this compound have been found in the available literature.

Future Research Directions and Interdisciplinary Prospects

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 3-Fluoro-5-methoxybenzene-1-sulfonamide and its derivatives. Traditional methods for synthesizing sulfonamides often involve sulfonyl chlorides, which can be harsh and generate significant waste. scilit.commdpi.com Green chemistry principles offer a roadmap for innovation in this area.

One promising avenue is the exploration of mechanochemical synthesis . This solvent-free approach, which utilizes mechanical force to initiate chemical reactions, has been successfully applied to the synthesis of various sulfonamides. rsc.org A one-pot, two-step mechanochemical procedure involving the oxidation-chlorination of a corresponding disulfide followed by amination could be adapted for 3-Fluoro-5-methoxybenzene-1-sulfonamide, significantly reducing solvent waste and potentially improving yields. rsc.org

Another sustainable approach involves the use of alternative solvents , such as water or bio-based solvents like glycerol. mdpi.comrsc.org The synthesis of sulfonamides in water at room temperature, using sodium carbonate as a base, has been shown to be an effective and eco-friendly method. mdpi.com Investigating the feasibility of this aqueous route for 3-Fluoro-5-methoxybenzene-1-sulfonamide could lead to a more sustainable manufacturing process.

Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents is a key goal. This could involve the direct oxidative coupling of the corresponding thiol or disulfide with an amine source, a strategy that has been explored for other sulfonamides. rsc.org

| Synthetic Approach | Potential Advantages for 3-Fluoro-5-methoxybenzene-1-sulfonamide |

| Mechanosynthesis | Solvent-free, reduced waste, potentially higher yields. rsc.org |

| Aqueous Synthesis | Use of a safe and abundant solvent, simplified workup. mdpi.com |

| Catalytic Methods | Reduced use of hazardous reagents, increased atom economy. rsc.org |

Computational-Assisted Design of Novel Derivatives with Tailored Reactivity

The field of computational chemistry offers powerful tools for the rational design of novel derivatives of 3-Fluoro-5-methoxybenzene-1-sulfonamide with specific, tailored reactivity. In silico methods, such as Density Functional Theory (DFT) and molecular docking, can be employed to predict the electronic properties, reactivity, and potential biological activity of new analogues before their synthesis. bohrium.commdpi.com

By systematically modifying the substituents on the aromatic ring or the sulfonamide nitrogen, computational models can help identify derivatives with enhanced properties. For example, DFT calculations can predict how the introduction of different functional groups would alter the electron density distribution and, consequently, the reactivity of the molecule. mdpi.com This can guide the synthesis of derivatives with specific electronic characteristics for applications in materials science or as chemical probes.

Molecular docking studies can be used to design derivatives that bind to specific biological targets, such as enzymes or receptors. icm.edu.plnih.gov This approach is widely used in drug discovery to design potent and selective inhibitors. For instance, by modeling the interactions of various 3-Fluoro-5-methoxybenzene-1-sulfonamide derivatives with the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. mdpi.com

| Computational Method | Application in Designing Derivatives |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity. mdpi.com |

| Molecular Docking | Design of molecules with specific biological targets. icm.edu.plnih.gov |

| ADME Prediction | In silico evaluation of absorption, distribution, metabolism, and excretion properties. mdpi.com |

Exploration of Unconventional Reactivity Pathways

Future research could delve into the exploration of unconventional reactivity pathways for 3-Fluoro-5-methoxybenzene-1-sulfonamide, moving beyond the traditional chemistry of the sulfonamide group. The presence of the fluoro and methoxy (B1213986) substituents can influence the regioselectivity of aromatic substitution reactions and open up possibilities for novel transformations.

One area of interest is the use of photocatalysis to enable late-stage functionalization of the sulfonamide moiety. acs.orgnih.gov Recent studies have shown that sulfonamides can be converted into sulfonyl radical intermediates under photocatalytic conditions, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgnih.gov Applying this methodology to 3-Fluoro-5-methoxybenzene-1-sulfonamide could provide access to a diverse range of previously inaccessible derivatives.

The development of novel ring-expansion reactions to synthesize macrocyclic sulfonamides is another exciting frontier. york.ac.uk Macrocycles are of significant interest in medicinal chemistry, and methods to incorporate the sulfonamide group into these large rings are highly sought after. york.ac.uk Investigating the potential of 3-Fluoro-5-methoxybenzene-1-sulfonamide as a building block in such synthetic strategies could lead to the discovery of new classes of bioactive macrocycles.

Potential for Integration into Advanced Chemical Technologies

The unique properties of 3-Fluoro-5-methoxybenzene-1-sulfonamide and its derivatives could be harnessed for applications in advanced chemical technologies. The sulfonamide group is known for its ability to participate in hydrogen bonding and coordinate with metal ions, making it a valuable functional group in the design of new materials.

One potential application is in the development of functionalized inorganic materials . researchgate.net Sulfonic acid-functionalized materials are widely used as solid acid catalysts. researchgate.net While 3-Fluoro-5-methoxybenzene-1-sulfonamide itself is not a sulfonic acid, its derivatives could be designed to incorporate this functionality or to act as ligands for the preparation of novel catalysts. For example, sulfonamide-functionalized magnetic nanoparticles have been explored as recyclable catalysts for organic reactions. acs.org

Furthermore, the incorporation of this scaffold into polymeric materials could lead to the development of new polymers with tailored properties. Sulfonamide-containing polymers have been investigated for a variety of applications, including as dyes and plasticizers. rsc.org The specific fluorine and methoxy substitution pattern of 3-Fluoro-5-methoxybenzene-1-sulfonamide could impart unique solubility, thermal, or optical properties to such polymers.

Synergistic Research with Computational Materials Science and Theoretical Drug Design

A synergistic approach that combines experimental synthesis and characterization with computational materials science and theoretical drug design will be crucial for unlocking the full potential of 3-Fluoro-5-methoxybenzene-1-sulfonamide.

In the realm of materials science , computational modeling can be used to predict the properties of materials incorporating this sulfonamide scaffold. For instance, simulations could predict the self-assembly behavior of derivatives on surfaces or their performance as components in electronic devices. This in silico screening can guide the experimental efforts towards the most promising materials.

In theoretical drug design , a deep understanding of the structure-activity relationships (SAR) is essential for developing new therapeutic agents. openaccesspub.org By combining experimental biological data with computational analyses, researchers can build robust SAR models for derivatives of 3-Fluoro-5-methoxybenzene-1-sulfonamide. nih.gov This integrated approach can accelerate the drug discovery process by identifying the key structural features responsible for biological activity and guiding the design of more potent and selective drug candidates. nih.gov The collaboration between synthetic chemists, computational chemists, and biologists will be paramount in translating the potential of this versatile chemical compound into tangible applications.

Q & A

Q. What is the recommended synthetic route for 3-Fluoro-5-methoxybenzene-1-sulfonamide, and what methodological considerations are critical?

Answer: The synthesis of sulfonamide derivatives typically involves the reaction of an aniline derivative with a sulfonyl chloride under basic conditions. For 3-Fluoro-5-methoxybenzene-1-sulfonamide:

Starting Materials : 5-Amino-3-fluoroanisole (or analogous amine) and benzenesulfonyl chloride derivatives (e.g., 3-fluorobenzenesulfonyl chloride).

Reaction Conditions :

- Use a base (e.g., triethylamine or pyridine) to neutralize HCl formed during sulfonamide bond formation .

- Solvents like dichloromethane or THF are common for such reactions.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Key Methodological Considerations :

- Stoichiometry : Ensure a 1:1 molar ratio of amine to sulfonyl chloride to minimize side reactions.

- Moisture Control : Reactions are moisture-sensitive; anhydrous conditions improve yield.

Table 1 : Hypothetical Reaction Optimization Parameters

| Variable | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Base (Triethylamine) | 1.5 equiv. | Maximizes HCl neutralization |

| Reaction Temperature | 0–25°C | Prevents decomposition |

| Solvent | Dichloromethane | Enhances solubility |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing 3-Fluoro-5-methoxybenzene-1-sulfonamide?

Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (e.g., methoxy group at δ ~3.8 ppm, fluorine-coupled splitting in aromatic regions).

- ¹⁹F NMR : Confirm fluorine substitution (distinct chemical shifts at δ -110 to -120 ppm for meta-fluorine) .

- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., sulfonamide bond angles, fluorine positioning) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Methodological Tip : Combine multiple techniques (e.g., NMR + X-ray) to resolve ambiguities in substitution patterns .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data for 3-Fluoro-5-methoxybenzene-1-sulfonamide across studies?

Answer : Contradictions often arise from variations in experimental conditions or impurities. To resolve discrepancies:

Standardize Protocols :

- Use consistent solvents (e.g., DMSO, water, ethanol) and temperatures for solubility tests.

- Report purity levels (HPLC ≥95%) to exclude confounding factors .

Advanced Analytical Methods :

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities affecting solubility.

- Differential Scanning Calorimetry (DSC) : Assess crystallinity, which influences solubility .

Computational Modeling : Predict solubility parameters using software like COSMO-RS .

Q. What strategies can elucidate the structure-activity relationship (SAR) of 3-Fluoro-5-methoxybenzene-1-sulfonamide in biological systems?

Answer :

- Functional Group Modifications :

- Biological Assays :

- Enzyme Inhibition Studies : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase).

- Cellular Uptake Assays : Use fluorescent tagging to track intracellular distribution .

Table 2 : Hypothetical SAR Data for Analogs

| Derivative | Substituent Position | Enzyme Inhibition (IC₅₀, nM) | LogP |

|---|---|---|---|

| 3-Fluoro-5-methoxy | meta | 12.3 ± 1.2 | 2.1 |

| 3-Chloro-5-methoxy | meta | 18.9 ± 2.1 | 2.4 |

| 5-Methoxy (no fluorine) | para | 45.6 ± 3.8 | 1.8 |

Q. How can computational chemistry guide the optimization of 3-Fluoro-5-methoxybenzene-1-sulfonamide derivatives for enhanced pharmacokinetics?

Answer :

- Molecular Docking : Screen derivatives against target protein structures (e.g., PDB IDs) to predict binding affinities .

- ADMET Prediction : Use tools like SwissADME to forecast absorption, distribution, and toxicity:

- Quantum Mechanical Calculations : Assess electronic effects (e.g., fluorine’s inductive effects on sulfonamide acidity) .

Q. What experimental approaches resolve regiochemical ambiguities in sulfonamide derivatives during synthesis?

Answer :

- Isotopic Labeling : Use ¹³C or ¹⁵N-labeled reactants to track bond formation via NMR .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm sulfur oxidation states in sulfonamide bonds .

- Control Reactions : Synthesize positional isomers (e.g., 3-fluoro vs. 5-fluoro) and compare spectral data .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.